molecular formula C15H11BrN2O2S B2539559 (E)-3-(5-bromothiophen-2-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide CAS No. 332128-91-3

(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2539559
CAS RN: 332128-91-3
M. Wt: 363.23
InChI Key: FZCUYLSBVGVRHO-UHFFFAOYSA-N
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Description

(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a chemical compound that is widely used in scientific research. It is a member of the prop-2-enamide family and is commonly referred to as BTPCP. This compound is of great interest to scientists due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

The mechanism of action of BTPCP is not fully understood. However, it has been suggested that BTPCP inhibits the activity of certain enzymes that are essential for the survival of cancer cells. It has also been shown to activate certain signaling pathways that lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BTPCP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell proliferation and survival. BTPCP has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, BTPCP has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of BTPCP is its unique chemical structure, which makes it an excellent candidate for various scientific experiments. BTPCP is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of BTPCP is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of BTPCP. One potential direction is the development of more potent and selective analogs of BTPCP for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of BTPCP, which may lead to the discovery of new therapeutic targets. Finally, the use of BTPCP in combination with other drugs may enhance its therapeutic efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of BTPCP involves the reaction of 5-bromothiophene-2-carboxylic acid with 4-methoxyaniline in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with acrylonitrile and a catalytic amount of pyridine to give the final product.

Scientific Research Applications

BTPCP has been extensively used in scientific research due to its potential applications in various fields. One of the significant applications of BTPCP is in the field of cancer research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. BTPCP has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.

properties

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c1-20-12-4-2-11(3-5-12)18-15(19)10(9-17)8-13-6-7-14(16)21-13/h2-8H,1H3,(H,18,19)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCUYLSBVGVRHO-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(S2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(S2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

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